(2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enaminones. Enaminones are known for their versatile chemical properties and applications in various fields, including medicinal chemistry and material science. This compound features a conjugated system with both electron-donating and electron-withdrawing groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 4-(dimethylamino)aniline with 4-methoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s conjugated system allows it to interact with various enzymes and receptors, potentially inhibiting their activity. For instance, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s function. Additionally, its electron-donating and electron-withdrawing groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-chlorophenyl)prop-2-en-1-one
- (2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-nitrophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-{[4-(dimethylamino)phenyl]amino}-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both dimethylamino and methoxy groups, which provide a balance of electron-donating and electron-withdrawing effects
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)anilino]-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)16-8-6-15(7-9-16)19-13-12-18(21)14-4-10-17(22-3)11-5-14/h4-13,19H,1-3H3/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHUNIPUIQYDR-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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